3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
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Overview
Description
3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound that features a quinazoline core substituted with a trimethoxyphenyl group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the intermediate product with 3-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Research: It is used in studies investigating cell signaling pathways, apoptosis, and other cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with various molecular targets. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with heat shock protein 90 and thioredoxin reductase, disrupting their functions and contributing to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.
Uniqueness
3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and potential therapeutic applications. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s ability to interact with various biological targets .
Properties
Molecular Formula |
C25H25N3O5 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
3-methyl-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-6-5-7-15(8-14)24(30)28-25-26-13-18-19(27-25)9-16(10-20(18)29)17-11-21(31-2)23(33-4)22(12-17)32-3/h5-8,11-13,16H,9-10H2,1-4H3,(H,26,27,28,30) |
InChI Key |
JWZOZGQCMZBHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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